molecular formula C9H7NO2S B350232 2-[(Cyanomethyl)sulfanyl]benzoic acid CAS No. 243984-86-3

2-[(Cyanomethyl)sulfanyl]benzoic acid

Cat. No.: B350232
CAS No.: 243984-86-3
M. Wt: 193.22g/mol
InChI Key: BGIYVQLKALMPFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyanomethyl)sulfanyl]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyanoacetanilide with 2-sulfanyl benzoic acid in boiling acetic acid . This reaction yields the desired product along with other by-products that can be separated through purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyanomethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

2-[(Cyanomethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Cyanomethyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The sulfanyl group can participate in redox reactions, while the nitrile group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(Methylsulfanyl)benzoic acid]: Similar structure but with a methyl group instead of a cyanomethyl group.

    2-[(Ethylsulfanyl)benzoic acid]: Similar structure but with an ethyl group instead of a cyanomethyl group.

    2-[(Cyanomethyl)sulfanyl]phenol: Similar structure but with a phenol group instead of a benzoic acid group.

Uniqueness

2-[(Cyanomethyl)sulfanyl]benzoic acid is unique due to the presence of both a cyanomethyl group and a sulfanyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-(cyanomethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIYVQLKALMPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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